
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is a synthetic organic compound that features a brominated aromatic ring and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone typically involves the bromination of 2,4-dimethylphenyl derivatives followed by the introduction of the piperidine group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions. The piperidine moiety can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
科学研究应用
Chemistry
In chemistry, (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be explored for its interactions with biological macromolecules and its potential as a pharmacophore in drug design.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
In the industrial sector, such compounds may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- (5-Chloro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- (5-Fluoro-2,4-dimethylphenyl)(piperidin-1-yl)methanone
- (5-Iodo-2,4-dimethylphenyl)(piperidin-1-yl)methanone
Uniqueness
(5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
属性
分子式 |
C14H18BrNO |
|---|---|
分子量 |
296.20 g/mol |
IUPAC 名称 |
(5-bromo-2,4-dimethylphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO/c1-10-8-11(2)13(15)9-12(10)14(17)16-6-4-3-5-7-16/h8-9H,3-7H2,1-2H3 |
InChI 键 |
QZXMJQZLTYHNPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(=O)N2CCCCC2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


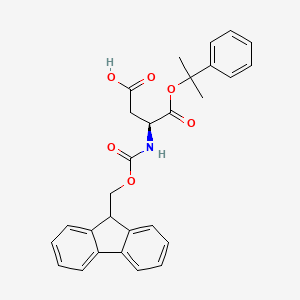
![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
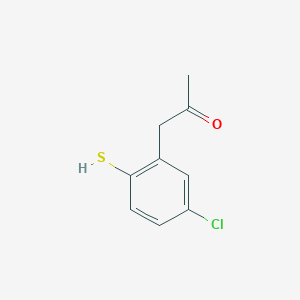
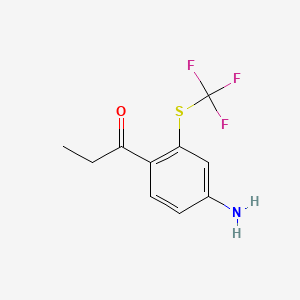

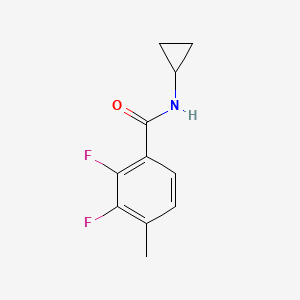
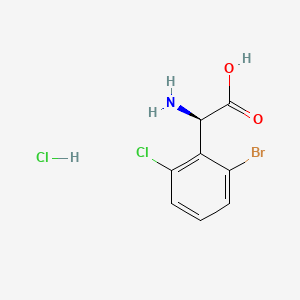
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)
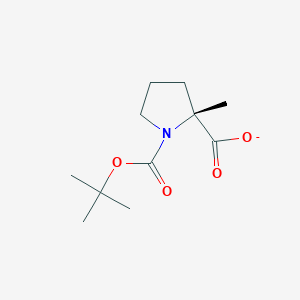
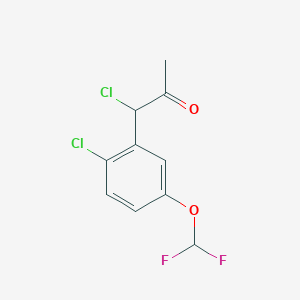
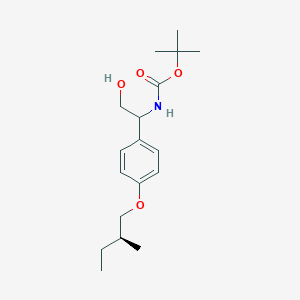

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
